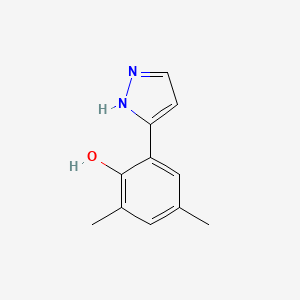

3-(3,5-Dimethyl-2-hydroxyphenyl)pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-6-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-5-8(2)11(14)9(6-7)10-3-4-12-13-10/h3-6,14H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVJBLJONNYBHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C2=CC=NN2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288401-54-7 | |

| Record name | 288401-54-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 3,5 Dimethyl 2 Hydroxyphenyl Pyrazole and Its Analogs

Classical Synthetic Routes to Pyrazole (B372694) Derivatives

The foundational methods for constructing the pyrazole ring have been established for over a century and typically involve the formation of the five-membered ring from acyclic precursors. These classical routes are broadly categorized into cyclocondensation reactions and various ring-closing strategies.

Cyclocondensation Reactions

The most prevalent and historically significant method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. This approach, often referred to as the Knorr pyrazole synthesis, is versatile and can be adapted for a wide array of substituted pyrazoles. The reaction involves the condensation of a binucleophile (hydrazine) with a 1,3-dielectrophile.

Key 1,3-dielectrophilic precursors include:

β-Diketones: Reaction with hydrazine hydrate (B1144303) or substituted hydrazines is a straightforward route to 3,5-disubstituted pyrazoles.

α,β-Unsaturated Ketones (Chalcones): These precursors react with hydrazines to initially form pyrazoline intermediates, which can then be oxidized to the corresponding aromatic pyrazoles. For the synthesis of 3-(3,5-Dimethyl-2-hydroxyphenyl)pyrazole, a potential precursor would be a chalcone (B49325) derived from 2'-hydroxy-3',5'-dimethylacetophenone. The reaction of such hydroxychalcones with hydrazines in a solvent like acetic acid is a common method for producing hydroxylated pyrazolines, which can be subsequently aromatized. semanticscholar.org

α,β-Unsaturated Aldehydes: Similar to chalcones, these react with hydrazines to yield pyrazoles, often after an oxidation step.

The general mechanism involves a sequence of condensation, cyclization, and dehydration/oxidation steps to furnish the stable aromatic pyrazole ring.

Ring-Closing Strategies

Beyond the direct condensation of 1,3-dicarbonyl systems, other strategies involving intramolecular cyclization are also employed. These methods often build a precursor that already contains the requisite atoms for the pyrazole ring, which then undergoes a ring-closing reaction. One such strategy involves the cyclization of hydrazones derived from α,β-unsaturated ketones or ketones bearing a suitable leaving group in the β-position. For instance, the hydrazone of an appropriately substituted chalcone can undergo an intramolecular cyclization to form a pyrazoline, which is then oxidized. semanticscholar.org

Targeted Synthesis of this compound

The specific synthesis of this compound requires a focused approach, starting with the design and preparation of tailored precursors that contain the 3,5-dimethyl-2-hydroxyphenyl moiety.

Precursor Design and Preparation

A logical and direct precursor for the target molecule is the hydrazone of 2-hydroxy-3,5-dimethylacetophenone. The synthesis of this key intermediate has been reported. The process begins with the preparation of 2-hydroxy-3,5-dimethylacetophenone, which is then reacted with hydrazine in an alkaline medium under controlled conditions to yield the corresponding hydrazone, (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol.

The preparation of this precursor is a critical step, as the purity and yield of the hydrazone will directly impact the subsequent cyclization reaction.

Optimized Reaction Conditions

With the key hydrazone precursor in hand, the next step is the cyclization to form the pyrazole ring. A highly effective method for the cyclization of acetophenone (B1666503) hydrazones is the Vilsmeier-Haack reaction. researchgate.netcdnsciencepub.comchemmethod.com This reaction utilizes a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), to effect cyclization and often concurrent formylation of the pyrazole ring at the 4-position. degres.euhilarispublisher.com

A plausible synthetic route for this compound involves treating the (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol precursor with the Vilsmeier-Haack reagent. Research on the synthesis of pyrazole libraries from o-hydroxyacetophenones has demonstrated the utility of this approach, which involves Vilsmeier-Haack formylation on the methyl group followed by cyclization with hydrazine. hilarispublisher.comnih.gov This suggests that the direct cyclization of the pre-formed hydrazone is a viable and efficient strategy.

Table 1: Proposed Reaction Conditions for Vilsmeier-Haack Cyclization

| Parameter | Condition | Purpose |

|---|---|---|

| Precursor | (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol | Provides the C-C-N-N backbone and the aryl substituent. |

| Reagent | Vilsmeier Reagent (POCl₃/DMF) | Acts as the cyclizing and formylating agent. |

| Solvent | DMF (as part of the reagent) | Serves as both solvent and reactant. |

| Temperature | Typically 60-80 °C | To facilitate the reaction to completion. |

| Work-up | Alkaline hydrolysis | To neutralize the reaction mixture and precipitate the product. |

This method is advantageous as it often proceeds in good yield and can be performed in a single step from the hydrazone. Depending on the stoichiometry of the Vilsmeier reagent, one might isolate the 4-formylpyrazole derivative, which can be a useful handle for further functionalization, or the non-formylated pyrazole. cdnsciencepub.com

An alternative classical approach would be the reaction of a 2',4'-dimethyl-6'-hydroxychalcone with hydrazine hydrate. semanticscholar.orgmdpi.com This involves a Claisen-Schmidt condensation of 2-hydroxy-3,5-dimethylacetophenone with an appropriate aldehyde to form the chalcone, followed by cyclocondensation with hydrazine, typically in a solvent like ethanol (B145695) or acetic acid. semanticscholar.org

Modern Synthetic Approaches

In addition to classical methods, modern organic synthesis offers several advanced techniques that can be applied to the preparation of this compound and its analogs. These methods often provide advantages in terms of efficiency, yield, and environmental impact.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times for pyrazole synthesis, including the Vilsmeier-Haack reaction and the cyclocondensation of chalcones. degres.eunih.gov Reactions that might take several hours under conventional heating can often be completed in minutes, leading to higher throughput and potentially improved yields. nih.gov

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like substituted pyrazoles in a single pot by combining three or more starting materials. nih.gov This approach is highly atom-economical and efficient. For instance, a one-pot, three-component procedure involving an aldehyde, tosylhydrazine, and a terminal alkyne can be used to prepare 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

Metal-Catalyzed Reactions: Transition metal catalysis has opened new avenues for pyrazole synthesis. Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to a broad range of pyrazole derivatives under mild conditions. organic-chemistry.org Other metal-catalyzed cross-coupling and cycloaddition reactions are also being explored to create diverse pyrazole structures. nih.govorganic-chemistry.org

These modern approaches offer powerful alternatives to classical methods and are continually expanding the toolkit available for the synthesis of complex pyrazole derivatives.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules like pyrazoles. mdpi.comnih.gov These reactions are characterized by their operational simplicity, time and energy savings, and high bond-forming efficiency. mdpi.com

One common MCR approach to pyrazoles involves the in-situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine. beilstein-journals.org For the synthesis of a this compound analog, a three-component reaction could involve a β-ketoester, an aldehyde, and a hydrazine. For instance, the reaction of ethyl acetoacetate, an appropriate aldehyde, and hydrazine hydrate can yield highly substituted pyrazoles. nih.gov

Another powerful MCR strategy is the one-pot synthesis of pyrano[2,3-c]pyrazoles, which demonstrates the versatility of these reactions in creating fused heterocyclic systems. A four-component reaction of an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, often catalyzed by a simple base like piperidine, can proceed rapidly in an aqueous medium to afford the pyranopyrazole derivatives in high yields. mdpi.comsemanticscholar.org This methodology could be adapted by using a salicylaldehyde (B1680747) derivative to introduce the desired hydroxyphenyl moiety.

The following table summarizes representative multicomponent reactions for the synthesis of pyrazole derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type |

| Aldehyde | Malononitrile | Hydrazine Hydrate | Ethyl Acetoacetate | Piperidine, Water, RT | Pyrano[2,3-c]pyrazole |

| Aldehyde | Malononitrile | Hydrazine Hydrate | Dimethyl Acetylenedicarboxylate | Water, 55-60°C | Dihydropyrano[2,3-c]pyrazole |

| 1,3-Diketone | Hydrazine | - | - | Acidic/Basic conditions | Substituted Pyrazole |

Green Chemistry Techniques (e.g., Microwave, Ultrasound, Mechanochemistry)

In recent years, green chemistry principles have been increasingly applied to the synthesis of pyrazoles to reduce environmental impact, minimize waste, and improve energy efficiency. rsc.org These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.org

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. rsc.orgdergipark.org.tr The synthesis of pyrazoles from chalcones and hydrazine derivatives is particularly amenable to microwave assistance. nih.gov In a typical procedure, a 2'-hydroxychalcone, such as one derived from 2-hydroxy-3,5-dimethylacetophenone, can be reacted with hydrazine hydrate in a solvent like ethanol with a catalytic amount of acid. nih.gov This mixture, when subjected to microwave irradiation, can lead to the formation of the corresponding pyrazole in a matter of minutes, compared to several hours required for conventional refluxing. ijpsdronline.com One-pot microwave-assisted multicomponent reactions have also been developed, further enhancing the efficiency of pyrazole synthesis. dergipark.org.tr

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation provides another green alternative for chemical synthesis. The phenomenon of acoustic cavitation enhances mass transfer and accelerates reaction rates. nih.gov The Claisen-Schmidt condensation to form the initial chalcone from an acetophenone and an aldehyde can be effectively carried out under ultrasonic conditions. rasayanjournal.co.innih.gov Subsequently, the cyclization of the chalcone with hydrazine to form the pyrazoline, a precursor to pyrazole, can also be accelerated using ultrasound, often resulting in higher yields and shorter reaction times. nih.govnih.gov For example, the synthesis of pyrazoline derivatives from chalcones and phenylhydrazine (B124118) in glacial acetic acid has been successfully performed under ultrasonic irradiation. nih.gov

Mechanochemical Synthesis:

Mechanochemistry, or synthesis via ball milling, offers a solvent-free or minimal-solvent approach to chemical reactions, which is highly desirable from a green chemistry perspective. nih.gov The Claisen-Schmidt condensation to produce 2'-hydroxychalcones has been efficiently performed under ball mill conditions, often using a solid base like potassium hydroxide (B78521) as a catalyst. nih.gov This method is not only environmentally friendly but can also lead to high yields in short reaction times. nih.gov Following the synthesis of the chalcone, the subsequent reaction with hydrazine to form the pyrazole can also be carried out using mechanochemical methods, providing a completely solvent-free route to the target compounds.

The table below outlines the conditions and advantages of these green synthetic techniques for the synthesis of pyrazole precursors and analogs.

| Technique | Typical Precursors | Catalyst/Conditions | Key Advantages |

| Microwave | Chalcones, Hydrazines | Ethanol, Acetic Acid | Rapid reaction times, high yields, improved regioselectivity dergipark.org.trnih.govijpsdronline.com |

| Ultrasound | Acetophenones, Aldehydes, Chalcones, Hydrazines | Ethanol/Water, Base or Acid | Reduced energy consumption, shorter reaction times, improved yields nih.govnih.gov |

| Mechanochemistry | Acetophenones, Aldehydes, Chalcones, Hydrazines | Solvent-free, Solid base (e.g., KOH) | Environmentally friendly (solvent-free), high yields, simple work-up nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 3,5 Dimethyl 2 Hydroxyphenyl Pyrazole

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 3-(3,5-Dimethyl-2-hydroxyphenyl)pyrazole is expected to exhibit a series of characteristic absorption bands corresponding to its distinct functional groups. A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the pyrazole (B372694) ring is also expected to appear in a similar region, often as a sharper peak around 3300 cm⁻¹.

The aromatic C-H stretching vibrations of the phenyl ring are predicted to be observed as a group of weaker bands in the 3000-3100 cm⁻¹ range. The C-H stretching vibrations of the methyl groups are expected to give rise to bands in the 2850-3000 cm⁻¹ region. The stretching vibration of the C=N bond within the pyrazole ring is anticipated to produce a medium to strong absorption band around 1595 cm⁻¹. Furthermore, the C=C stretching vibrations of both the pyrazole and the phenyl rings are expected to appear in the 1400-1600 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Phenolic Hydroxyl |

| N-H Stretch | ~3300 | Pyrazole Ring |

| Aromatic C-H Stretch | 3000-3100 | Phenyl Ring |

| Aliphatic C-H Stretch | 2850-3000 | Methyl Groups |

| C=N Stretch | ~1595 | Pyrazole Ring |

| C=C Stretch | 1400-1600 | Phenyl and Pyrazole Rings |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations. The symmetric stretching of the C=C bonds in the phenyl and pyrazole rings should produce intense bands. The C-H stretching vibrations of the methyl groups are also expected to be prominent. The N-N stretching vibration of the pyrazole ring, which is often weak in the IR spectrum, may be more readily observed in the Raman spectrum.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic Ring Breathing | ~1000 | Phenyl and Pyrazole Rings |

| Symmetric C=C Stretch | 1550-1650 | Phenyl and Pyrazole Rings |

| C-H Stretch (Methyl) | 2850-3000 | Methyl Groups |

| N-N Stretch | 1100-1200 | Pyrazole Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons of the pyrazole ring, the phenyl ring, the methyl groups, and the hydroxyl and amine groups.

The N-H proton of the pyrazole ring is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 12-14 ppm. The phenolic O-H proton is also expected to be a broad singlet, with its chemical shift being solvent-dependent but generally appearing between 4 and 7 ppm. The protons of the pyrazole ring (at positions 4 and 5) would likely appear as distinct signals in the aromatic region (6-8 ppm). The two aromatic protons on the phenyl ring are expected to appear as singlets due to their para relationship. The two methyl groups attached to the phenyl ring are predicted to resonate as sharp singlets in the upfield region, around 2.0-2.5 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazole N-H | 12.0-14.0 | Broad Singlet | 1H |

| Phenolic O-H | 4.0-7.0 | Broad Singlet | 1H |

| Pyrazole C-H | 6.0-8.0 | Multiplet | 2H |

| Phenyl C-H | 6.5-7.5 | Singlets | 2H |

| Methyl (CH₃) | 2.0-2.5 | Singlets | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The spectrum of this compound is expected to show 11 distinct signals corresponding to the 11 carbon atoms in its structure. The carbon atom attached to the hydroxyl group (C-OH) on the phenyl ring is expected to resonate at a downfield chemical shift, typically in the range of 150-160 ppm. The other aromatic carbons of the phenyl and pyrazole rings are anticipated to appear in the region of 110-150 ppm. The carbon atoms of the two methyl groups are expected to produce signals in the upfield region, around 15-25 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C-OH | 150-160 |

| Aromatic/Pyrazole C | 110-150 |

| Methyl C (CH₃) | 15-25 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 188.23 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₁H₁₂N₂O. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways may include the loss of a methyl group or cleavage of the bond between the phenyl and pyrazole rings.

| Ion | Expected m/z | Description |

|---|---|---|

| [M]⁺ | 188.10 | Molecular Ion |

| [M-CH₃]⁺ | 173.08 | Loss of a methyl group |

| [C₉H₇N₂O]⁺ | 160.06 | Loss of C₂H₅ |

| [C₈H₉O]⁺ | 121.07 | Fragment from phenyl ring |

| [C₃H₃N₂]⁺ | 67.03 | Fragment from pyrazole ring |

X-ray Crystallography for Solid-State Structure

While the crystal structure of this compound is not available, data from analogous compounds, such as 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole, can offer predictive insights. For instance, the crystal data for this related compound reveals an orthorhombic crystal system with the space group Pna2₁. researchgate.net Key crystallographic parameters for such a compound would typically be determined and are presented here as an illustrative example of the data that would be obtained from an X-ray diffraction experiment.

Interactive Data Table: Illustrative Crystallographic Data for a Related Pyrazole Derivative

| Parameter | Value |

| Empirical Formula | C₁₅H₁₄N₂O |

| Formula Weight | 238.29 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 17.5626 (15) |

| b (Å) | 10.2239 (7) |

| c (Å) | 7.4513 (7) |

| Volume (ų) | 1337.94 (19) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.322 |

Note: This data is for a related compound and is for illustrative purposes only.

The determination of the crystal structure involves the collection of diffraction data, which is then used to solve and refine a model of the atomic arrangement within the crystal lattice.

Computational and Theoretical Investigations of 3 3,5 Dimethyl 2 Hydroxyphenyl Pyrazole

Density Functional Theory (DFT) Calculations

DFT is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice in modern computational chemistry to perform DFT calculations to predict various properties of a compound.

Molecular Geometry Optimization

The process of molecular geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy. This provides a stable, three-dimensional structure of the molecule. For 3-(3,5-Dimethyl-2-hydroxyphenyl)pyrazole, specific optimized bond lengths, bond angles, and dihedral angles determined through DFT calculations have not been reported in published research.

Electronic Structure Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions. A detailed analysis of the HOMO-LUMO energies and their distribution on the this compound molecule is not available in the scientific literature.

Vibrational Frequency Calculations and Correlation with Experimental Data

Theoretical vibrational frequency calculations are often performed to complement experimental spectroscopic data, such as that from Fourier-transform infrared (FTIR) and Raman spectroscopy. These calculations help in the assignment of vibrational modes to specific molecular motions. There are no published studies that present the calculated vibrational frequencies for this compound or their correlation with experimental infrared or Raman spectra.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

QTAIM and RDG are theoretical frameworks used to analyze the electron density of a molecule to characterize chemical bonding and non-covalent interactions.

Intermolecular and Intramolecular Interactions

Hydrogen Bonding Characteristics

The structure of this compound, with its hydroxyl and pyrazole (B372694) groups, suggests the potential for both intramolecular and intermolecular hydrogen bonding. A detailed characterization of these hydrogen bonds, including their strength and geometry, through QTAIM and RDG analysis would provide valuable insights into the compound's properties. However, such specific computational investigations are currently absent from the scientific literature.

In-Depth Computational Analysis of this compound Remains an Uncharted Area of Research

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. While extensive research exists on the broader class of pyrazole derivatives, specific studies focusing on the Natural Bond Orbital (NBO) analysis, molecular dynamics simulations, and detailed molecular docking of this particular molecule are not presently available in published research.

Computational chemistry plays a crucial role in modern drug discovery and materials science, offering deep insights into molecular structure, stability, and interaction with biological targets. Methodologies such as NBO analysis, molecular dynamics, and molecular docking are standard tools used to predict the behavior and potential applications of novel compounds.

Natural Bond Orbital (NBO) Analysis, a powerful theoretical tool, is employed to understand charge delocalization and electronic stability within a molecule. This analysis provides a quantitative picture of bonding interactions and electron density distribution, which are fundamental to a compound's reactivity and physical properties. However, no specific studies detailing the NBO analysis of this compound, including charge delocalization patterns and the energetic contributions to its electronic stability, could be identified.

Molecular Dynamics (MD) Simulations offer a way to observe the dynamic behavior of molecules over time, providing insights into conformational changes, flexibility, and interactions with surrounding environments, such as solvents or biological macromolecules. Such simulations are critical for understanding how a molecule might behave in a real-world biological system. Despite the utility of this technique, there is no published research detailing MD simulations performed on this compound.

Molecular Docking Studies are instrumental in predicting the binding affinity and mode of interaction between a small molecule (ligand) and a protein target. This information is vital for rational drug design and for identifying potential therapeutic targets. While docking studies have been conducted on numerous pyrazole derivatives against various biological targets, specific ligand-protein interaction profiles and binding mode predictions for this compound are not documented in the current body of scientific literature.

The absence of these specific computational investigations for this compound highlights a clear opportunity for future research. Such studies would be invaluable in elucidating the fundamental chemical properties of this compound and could pave the way for its potential application in medicinal chemistry or materials science. Until such research is conducted and published, a detailed, data-driven article on these specific computational aspects cannot be compiled.

Biological Activities and Molecular Mechanisms of 3 3,5 Dimethyl 2 Hydroxyphenyl Pyrazole Derivatives

Antimicrobial Efficacy and Mechanisms

The pyrazole (B372694) nucleus is a well-established pharmacophore in the development of antimicrobial agents. The incorporation of a 3,5-dimethyl-2-hydroxyphenyl moiety can further enhance this activity, leading to compounds with notable efficacy against a range of microbial pathogens.

Antibacterial Activity (In Vitro Models)

Several studies have highlighted the antibacterial potential of pyrazole derivatives, including those with structural similarities to 3-(3,5-dimethyl-2-hydroxyphenyl)pyrazole. For instance, a series of novel 3,5-dimethyl azopyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. jocpr.com These compounds demonstrated moderate activity when compared to the standard drug ciprofloxacin (B1669076). jocpr.com

In another study, newly synthesized 1,3,5-trisubstituted pyrazole derivatives showed mild to good activity against a panel of Gram-positive and Gram-negative bacteria. greenpharmacy.info The antibacterial screening was performed using the agar (B569324) diffusion method at concentrations of 50 and 100 µg/ml, with norfloxacin (B1679917) and ciprofloxacin as reference standards. greenpharmacy.info

Furthermore, research on other pyrazole derivatives has shown promising results. For example, certain synthesized pyrazole compounds exhibited moderate to potent antimicrobial activity against various Gram-positive and Gram-negative bacteria. nih.gov One study reported a pyrazole derivative, compound 3, to be exceedingly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was more potent than the standard ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another compound, compound 4, was highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov

The antibacterial efficacy of these derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. While the precise mechanisms for the this compound scaffold are yet to be fully elucidated, related pyrazole compounds have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives

| Compound | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 3,5-dimethyl azopyrazole derivatives | E. coli, S. aureus | Moderate activity | jocpr.com |

| 1,3,5-trisubstituted pyrazole derivatives | Gram-positive & Gram-negative bacteria | Mild to good activity | greenpharmacy.info |

| Compound 3 | E. coli | MIC: 0.25 μg/mL | nih.gov |

| Compound 4 | S. epidermidis | MIC: 0.25 μg/mL | nih.gov |

Antifungal Activity (In Vitro Models)

The antifungal potential of pyrazole derivatives has also been a subject of significant research. Studies on various pyrazole-containing compounds have demonstrated their ability to inhibit the growth of pathogenic fungi. For example, a series of pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives were synthesized and evaluated for their in vitro antifungal activity against four types of phytopathogenic fungi. nih.gov Some of these compounds displayed notable antifungal effects. nih.gov

In one study, a pyrazole derivative, compound 2, showed high activity against Aspergillus niger with an MIC of 1 μg/mL, which was comparable to the standard drug Clotrimazole (MIC: 2 μg/mL). nih.gov Another derivative, compound 3, exhibited equipotent activity against Microsporum audouinii with an MIC of 0.5 μg/mL, matching the standard Clotrimazole. nih.gov

The antifungal mechanism of pyrazole derivatives is believed to involve the disruption of fungal cell membrane integrity and the inhibition of key enzymes essential for fungal survival. For instance, some pyrazole-containing fungicides act by inhibiting the mitochondrial respiratory chain. The structural features of the this compound core, particularly the hydroxyl group, may facilitate interactions with fungal enzymes, contributing to their antifungal action.

Table 2: In Vitro Antifungal Activity of Selected Pyrazole Derivatives

| Compound | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| Pyrazole carboxamide derivatives | Phytopathogenic fungi | Notable activity | nih.gov |

| Isoxazolol pyrazole carboxylate 7ai | R. solani | EC₅₀: 0.37 μg/mL | nih.gov |

| Compound 2 | A. niger | MIC: 1 μg/mL | nih.gov |

| Compound 3 | M. audouinii | MIC: 0.5 μg/mL | nih.gov |

Anticancer and Antiproliferative Potentials (Cell-Based Assays)

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with several pyrazole-containing drugs approved for clinical use. mdpi.com Derivatives of this compound have shown promise in this area, exhibiting antiproliferative effects in various cancer cell lines.

Inhibition of Cancer Cell Line Proliferation

A number of studies have demonstrated the cytotoxic effects of pyrazole derivatives against a range of human cancer cell lines. For example, a series of newly designed indole-containing pyrazole analogs were synthesized and evaluated for their anticancer activity. nih.gov Among them, compounds HD02, HD05, and HD12 showed remarkable cytotoxic activities against various cancer cell line panels, including leukemia, colon, breast, melanoma, and lung cancer. nih.gov

In another study, 4,5-dihydro-2H-pyrazole-2-hydroxyphenyl derivatives demonstrated significant antiproliferative effects against human melanoma (WM266.5) and breast cancer (MCF-7) cell lines. nih.gov Specifically, 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone showed IC₅₀ values of 1.31 μM and 0.45 μM against MCF-7 and WM266.5 cells, respectively. nih.gov Another derivative, 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, exhibited IC₅₀ values of 0.97 μM and 0.72 μM against the same cell lines. nih.gov

Furthermore, a series of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives were synthesized, and their tumor cell growth inhibitory activity was evaluated. nih.gov Several of these pyrazole derivatives were found to be more potent than the corresponding benzofuropyrazole derivatives. nih.gov

Table 3: Antiproliferative Activity of Selected Pyrazole Derivatives Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀/GI₅₀ | Reference |

|---|---|---|---|

| HD05 | Leukemia | 78.76% growth inhibition | nih.gov |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | 1.31 μM | nih.gov |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 | 0.45 μM | nih.gov |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 | 0.97 μM | nih.gov |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 | 0.72 μM | nih.gov |

| Pyrazole derivative 5b | K562 | 0.021 μM | mdpi.com |

| Pyrazole derivative 5b | A549 | 0.69 μM | mdpi.com |

Mechanisms of Cell Cycle Modulation

One of the key mechanisms through which pyrazole derivatives exert their anticancer effects is by modulating the cell cycle. Several studies have shown that these compounds can induce cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cell division and proliferation.

For instance, an indenopyrazole analogue was found to arrest tumor cells in the G2/M phase through the regulation of cell cycle-related proteins. nih.gov This arrest is often associated with the disruption of microtubule dynamics, a critical process for mitotic spindle formation and chromosome segregation.

Inhibition of Tubulin Polymerization

Tubulin, the protein subunit of microtubules, is a validated target for anticancer drug development. nih.gov A number of pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization. These compounds bind to tubulin, disrupt microtubule assembly, and consequently inhibit mitosis and induce apoptosis in cancer cells.

A study on a series of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives identified one compound, 5b, as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM. nih.gov This compound was found to be significantly more potent than the reference drug ABT-751 against K562 and A549 cancer cells. mdpi.com The ability of these pyrazole derivatives to inhibit tubulin polymerization highlights a crucial mechanism contributing to their anticancer and antiproliferative activities.

Enzyme Inhibition (e.g., Kinases, IspD Pathway)

The structural framework of pyrazole derivatives makes them versatile scaffolds for the design of potent enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Kinase Inhibition:

Pyrazole-containing compounds have been extensively investigated as kinase inhibitors, playing a crucial role in cancer therapy and the treatment of inflammatory and neurodegenerative disorders. nih.govresearchgate.net Kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The pyrazole moiety serves as a privileged scaffold for the development of inhibitors targeting various kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov For instance, certain di-amino pyrazole derivatives have exhibited selective inhibition of CDK2. nih.gov

A series of 1,3,5-trisubstituted pyrazole derivatives have been reported as inhibitors of LsrK, a kinase involved in bacterial quorum sensing, with one compound showing an IC50 value of 119 µM. mdpi.com Furthermore, some pyrazole derivatives have demonstrated inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. A series of 3,5-dimethylpyrazole (B48361) derivatives were found to inhibit PDE4B, with one of the most potent compounds exhibiting an IC50 value of 1.7 μM. nih.gov

IspD Pathway Inhibition:

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is essential for isoprenoid biosynthesis in many pathogenic organisms, including bacteria and parasites, but is absent in humans, making it an attractive target for antimicrobial drug development. nih.gov One of the key enzymes in this pathway is IspD, which catalyzes the formation of 4-diphosphocytidyl-2-C-methylerythritol. nih.gov While research has identified inhibitors of the IspD enzyme, such as certain azolopyrimidine and pseudilin derivatives, specific studies detailing the inhibitory activity of this compound derivatives on the IspD pathway are not extensively available in the current literature. nih.govresearchgate.net However, the broad inhibitory potential of pyrazole-based compounds suggests that derivatives of this compound could be explored for their effects on this pathway.

Anti-inflammatory Properties (Cellular and In Vitro Models)

Derivatives of this compound have demonstrated significant anti-inflammatory effects in various experimental models, primarily through the inhibition of key inflammatory mediators.

A primary mechanism underlying the anti-inflammatory activity of many pyrazole derivatives is their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov COX-2 is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. cu.edu.eg The selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Several studies have synthesized and evaluated 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives for their COX inhibitory activity. Many of these compounds have shown greater selectivity for COX-2 over COX-1. nih.gov For example, certain trimethoxy-substituted pyrazole derivatives were found to be potent anti-inflammatory agents with ED50 values ranging from 53.99 to 69.20 μmol/kg, which were more potent than the reference drug celecoxib (B62257) (ED50 = 82.15 μmol/kg). nih.gov Molecular docking studies have further supported these findings, showing that these pyrazole derivatives can effectively bind to the active site of the COX-2 enzyme. nih.gov

| Compound | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|

| Compound 2a | 19.87 | - |

| Compound 3b | 39.43 | 22.21 |

| Compound 4a | 61.24 | 14.35 |

| Compound 5b | 38.73 | 17.47 |

| Compound 5e | 39.14 | 13.10 |

In addition to COX inhibition, this compound derivatives can exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. A series of 3,5-dimethylpyrazole derivatives containing a 5-phenyl-2-furan moiety were shown to block the release of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS). nih.govresearchgate.net

Furthermore, a class of bis-trifluoromethyl pyrazole (BTP) compounds has been identified as inhibitors of T-cell cytokine production. researchgate.net These compounds were found to inhibit the secretion of a wide range of cytokines, including both TH1 (e.g., IL-2, IFN-γ) and TH2 (e.g., IL-4, IL-5, IL-10, IL-13) types, in stimulated human peripheral blood mononuclear cells. researchgate.net This broad-spectrum cytokine inhibition highlights the potential of pyrazole derivatives as immunomodulatory agents for treating autoimmune diseases. researchgate.net

Antioxidant Capacity and Radical Scavenging Mechanisms

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous inflammatory and degenerative diseases. Pyrazole derivatives have been investigated for their antioxidant properties.

The antioxidant potential of pyrazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. Several studies have reported the significant radical scavenging activity of various pyrazole derivatives. nih.govmdpi.com For instance, a series of triazole and pyrazole compounds containing thiazole (B1198619) analogues demonstrated remarkable antioxidant activity in the DPPH assay compared to standard antioxidants. nih.gov

In another study, three pyrazole derivatives were shown to possess good antioxidant activity, with one compound exhibiting the most marked effect. mdpi.com The mechanism of action is believed to involve the conversion of DPPH to its reduced form, DPPHH, leading to a decrease in absorbance at 517 nm. mdpi.com

| Compound | Antioxidant Activity (%) |

|---|---|

| Compound 4a | ~25% |

| Compound 4f | ~25% |

| Compound 4g | ~50% |

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov Inhibition of ferroptosis has emerged as a promising therapeutic strategy for diseases associated with oxidative stress, such as neurodegenerative disorders and ischemia-reperfusion injury. nih.gov

Recent research has identified 4-hydroxyl pyrazole derivatives as potent inhibitors of ferroptosis. nih.gov In a screening of in-house compound libraries, a 4-hydroxyl pyrazole derivative, HW-3, was identified with an EC50 of 120.1 ± 3.5 nM for ferroptosis inhibition. nih.gov Further optimization led to the synthesis of compound 25, which significantly inhibited RSL3-induced ferroptosis with an EC50 value of 8.6 ± 2.2 nM, making it approximately three times more potent than the well-known ferroptosis inhibitor ferrostatin-1 (EC50 = 23.4 ± 1.3 nM). nih.gov

The mechanism of ferroptosis inhibition by these 4-hydroxyl pyrazole derivatives is attributed to their intrinsic radical-trapping antioxidant capacity. nih.gov This involves the inhibition of the SLC7A11/GSH/GPX4 axis, a key regulatory pathway in ferroptosis. nih.gov By scavenging lipid peroxyl radicals, these compounds prevent the accumulation of lipid peroxides and subsequent cell death.

Enzyme Inhibitory Activities (Beyond Cancer/Inflammation)

Derivatives of this compound have been investigated for their inhibitory effects on various enzymes, extending beyond their well-documented roles in cancer and inflammation. These studies highlight the therapeutic potential of this chemical scaffold against a broader range of biological targets.

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes, is a key therapeutic strategy for conditions like glaucoma, epilepsy, and altitude sickness. oup.com Certain derivatives of this compound have been evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms.

One study synthesized a series of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamides and tested their inhibitory potential against four hCA isoforms: hCA I, hCA II, hCA IX, and hCA XII. unifi.it Among these, a derivative featuring the 2-hydroxy-3,5-dimethoxyphenyl substituent (compound 5e) at the 3-position of the pyrazole ring demonstrated notable inhibitory activity. unifi.it

Specifically, for the cytosolic isoform hCA I, the presence of a 2-hydroxy and 3,5-dimethyl substitution on the phenyl ring was found to be very important for inhibitory activity. unifi.it Against the hCA II isoform, compound 5e showed an inhibition constant (Ki) comparable to other active compounds in the series. unifi.it While some compounds in the broader study exhibited higher potency against certain isoforms than the standard drug Acetazolamide (AAZ), the 2-hydroxy-3,5-dimethoxyphenyl derivative provided valuable structure-activity relationship (SAR) insights. unifi.it For instance, its activity was comparable to a derivative with a 2-hydroxy-5-chlorophenyl substituent. unifi.it

The table below summarizes the inhibitory activities (Ki values in nM) of the relevant pyrazole derivative against the tested human carbonic anhydrase isoforms.

Other Relevant Enzymatic Targets

The pyrazole scaffold is known for its broad range of biological activities, which includes the inhibition of various enzymes beyond carbonic anhydrases. While specific studies on this compound are limited, research on related pyrazole derivatives suggests potential interactions with other enzymatic targets.

For instance, a series of 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were synthesized and evaluated for their tyrosinase inhibitory activity . researchgate.net Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating skin hyperpigmentation disorders and for use in cosmetics. researchgate.net The study found that some of these pyrazole derivatives exhibited significant tyrosinase inhibition, with IC50 values lower than the standard inhibitor resveratrol. researchgate.net

Furthermore, the broader class of pyrazole derivatives has been reported to inhibit a variety of other enzymes, including:

Monoamine Oxidase (MAO) : Certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have shown selective inhibition of MAO-A or MAO-B, suggesting potential applications in the treatment of depression and neurodegenerative diseases. nih.gov

Cholinesterases : Some pyrazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for the management of Alzheimer's disease. researchgate.net

Urease, β-glucuronidase, and phosphodiesterase : Various pyrazole-based heterocyclic compounds have been tested against these enzymes, with some showing selective inhibitory activity. researchgate.net

These findings underscore the versatility of the pyrazole core structure in designing enzyme inhibitors for a wide array of therapeutic targets. However, further research is needed to specifically investigate the inhibitory potential of this compound against these and other enzymatic systems.

Estrogen Receptor Ligand Binding Investigations

The estrogen receptors (ERα and ERβ) are critical targets in the development of therapies for hormone-dependent cancers, osteoporosis, and other endocrine-related disorders. The structural similarity of certain nonsteroidal compounds to estradiol (B170435) has led to the exploration of various heterocyclic scaffolds, including pyrazoles, as potential estrogen receptor ligands.

Research has shown that tetrasubstituted pyrazole derivatives, particularly 1,3,5-triaryl-4-alkyl substituted pyrazoles, can bind to estrogen receptors with high affinity. nih.gov The substitution pattern on the pyrazole ring is a crucial determinant of both binding affinity and selectivity for the ER subtypes, ERα and ERβ. nih.gov

A key structural feature for effective binding is the presence of phenolic hydroxyl groups. Molecular modeling and structure-affinity relationship studies suggest that pyrazole triols preferentially bind to ERα with their C(3)-phenol situated in the A-ring binding pocket of the receptor, mimicking the A-ring of estradiol. nih.gov The presence of a 2-hydroxyphenyl group at the 3-position of the pyrazole, as in the case of this compound, aligns with this structural requirement for receptor interaction.

Studies on various triaryl pyrazoles have demonstrated that modifications to the substituents on the phenyl rings and the pyrazole core can significantly alter the binding profile, leading to compounds that can act as ERα-selective agonists or antagonists. oup.comnih.govresearchgate.net For example, the introduction of a propyl group at the C(4)-position of the pyrazole ring and a p-hydroxyl group on the N(1)-phenyl ring were found to enhance affinity and selectivity for ERα. nih.gov Conversely, the addition of basic side chains, typically found in nonsteroidal antiestrogens, to the C(5)-phenol of the pyrazole core can convert an agonist into an antagonist while retaining ERα binding selectivity. oup.com

While direct binding affinity data for this compound is not extensively reported, the existing research on related triaryl pyrazoles provides a strong rationale for its investigation as a potential estrogen receptor ligand. The specific substitution pattern of a 2-hydroxyphenyl moiety at the 3-position makes it a compound of interest for further studies to determine its binding affinity for ERα and ERβ and to characterize its potential as a selective estrogen receptor modulator (SERM).

Structure Activity Relationship Sar Studies of Hydroxyphenyl Pyrazole Scaffolds

Impact of Substitution on the Pyrazole (B372694) Ring

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is amenable to various substitutions, which can significantly influence the compound's pharmacological profile. globalresearchonline.net The positions available for substitution on the pyrazole ring (N1, C4, and C5, assuming the phenyl ring is at C3) are critical determinants of activity.

Research into pyrazole derivatives indicates that substitution at the N1 position of the pyrazole core can have a profound effect on biological activity. For instance, in a study on pyrazole-based inhibitors, N-substitution with lipophilic moieties such as methyl or phenyl groups resulted in a four- to six-fold decrease in inhibitory activity against certain metalloproteases compared to the unsubstituted (N-H) pyrazole. nih.gov This suggests that an unsubstituted N1 position, capable of acting as a hydrogen bond donor, may be crucial for interaction with specific biological targets. nih.gov

Conversely, substitutions at other positions can enhance activity. The introduction of different functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule. For example, the synthesis of pyrazole derivatives often involves cyclocondensation reactions that allow for the introduction of various substituents. mdpi.comresearchgate.net The presence of groups like halogens, nitro groups, or alkyl chains on the pyrazole ring can lead to varied biological responses, including antimicrobial and anti-inflammatory activities. nih.govresearchgate.net

The following table summarizes the effect of N1-substitution on the inhibitory activity of a 3,5-diphenylpyrazole (B73989) scaffold against meprin α and β, illustrating the importance of the N-H bond.

| Compound | R (N1-substituent) | Meprin α IC₅₀ (nM) | Meprin β IC₅₀ (nM) |

| 7a | H | 12 ± 2 | 24 ± 1 |

| 21a | Methyl | 78 ± 10 | 97 ± 15 |

| 21b | Phenyl | 53 ± 13 | 114 ± 20 |

| Data sourced from a study on pyrazole-based inhibitors, highlighting that N-substitution decreases potency. nih.gov |

Influence of Hydroxyphenyl Moiety Modifications

The 2-hydroxyphenyl group is a key structural feature, with the hydroxyl (-OH) group playing a significant role in target binding, often through hydrogen bonding. Modifications to this moiety, including altering the position of the hydroxyl group or introducing other substituents on the phenyl ring, are critical for SAR studies.

The ortho-position of the hydroxyl group relative to the pyrazole ring allows for the potential formation of an intramolecular hydrogen bond with one of the pyrazole nitrogen atoms. This can lock the molecule into a specific conformation, which may be favorable for binding to a receptor or enzyme active site. Moving the hydroxyl group to the meta- or para-position would alter this conformational preference and likely change the binding mode and activity.

The table below shows examples of substituted hydroxyphenyl pyrazole derivatives and their noted biological activities.

| Compound | Phenyl Ring Substitution | Biological Activity Noted |

| 4b | N-(4-(...)-phenyl) trifluoroacetamide | Anti-inflammatory, Antimicrobial |

| 5b | 3-(4-nitrophenyl)-...-1H-pyrazol-5-ol | Anti-inflammatory, Antimicrobial |

| These examples from a study on hydroxypyrazole derivatives demonstrate that substitutions on the phenyl ring are critical for activity. nih.gov |

Role of Dimethyl Groups on Phenyl Ring in Biological Activity

The two methyl groups at the 3- and 5-positions of the hydroxyphenyl ring in the parent compound are not merely passive substituents. They exert significant steric and electronic effects that can be crucial for biological activity.

Sterically, the dimethyl groups flank the hydroxyl group and the bond connecting the phenyl ring to the pyrazole. This steric hindrance can restrict the rotation around the phenyl-pyrazole bond, forcing the molecule into a preferred conformation. This pre-organized conformation might be the bioactive one, leading to a lower entropic penalty upon binding to a biological target.

Electronically, methyl groups are weakly electron-donating. This electronic effect can influence the acidity of the ortho-hydroxyl group and the electron distribution within the phenyl ring, which in turn can affect hydrogen bonding strength and other non-covalent interactions with a target.

While direct SAR studies detailing the systematic removal or replacement of these specific methyl groups on the 3-(3,5-Dimethyl-2-hydroxyphenyl)pyrazole scaffold are not extensively covered in the available literature, the general principles of medicinal chemistry suggest their importance. In broader studies of pyrazole derivatives, the substitution pattern on the phenyl ring is consistently shown to be a key determinant of potency and selectivity. researchgate.net For instance, research on 3,5-dimethylpyrazole (B48361) derivatives as PDE4 inhibitors indicated that introducing substituent groups at the para-position of a phenyl ring was beneficial for enhancing inhibitory activity. researchgate.net This highlights the sensitivity of biological activity to the placement of substituents on the phenyl ring.

Derivatization Strategies and Activity Modulation

Modulating the biological activity of the this compound scaffold is achieved through various derivatization strategies. These synthetic modifications aim to explore the chemical space around the core structure to identify compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Common derivatization strategies include:

N-Alkylation/N-Arylation: Introducing alkyl or aryl groups at the N1 position of the pyrazole ring. As noted earlier, this can sometimes lead to decreased activity, but in other contexts, it may improve properties like membrane permeability. nih.gov

Acylation: Acylating the N1-pyrazole nitrogen or the phenolic hydroxyl group can create prodrugs or alter the binding interactions. The reaction of pyrazoles with acetyl chloride is a common method to achieve this. jocpr.com

Substitution at C4: The C4 position of the pyrazole ring is often a target for substitution. Electrophilic substitution reactions can introduce groups like halogens or nitro groups at this position. globalresearchonline.net

Cycloaddition Reactions: The pyrazole core can be synthesized through cycloaddition reactions, which allows for a wide variety of substituents to be incorporated from the start. For example, the condensation of dicarbonyl compounds with hydrazines is a classical and versatile method for pyrazole synthesis. mdpi.comnih.gov

Modification of Phenyl Ring Substituents: The dimethyl and hydroxyl groups on the phenyl ring can be modified. The hydroxyl group can be converted to an ether or an ester, while the methyl groups can be replaced with other alkyl groups or functional groups to probe steric and electronic requirements at that position.

A study on pyrazole-based heterocycles as potential antitumor agents demonstrated that reacting a 3-acetyl-pyrazole derivative with dimethylformamide-dimethylacetal (DMF-DMA) created a versatile intermediate for further cycloaddition reactions, leading to novel pyrazole derivatives with significant cytotoxic activity. nih.gov This highlights how a multi-step derivatization strategy can yield compounds with potent biological effects.

Advanced Applications and Future Research Directions

Applications in Agrochemical Development

The pyrazole (B372694) ring is a cornerstone in the design of modern agrochemicals, found in numerous commercial herbicides, insecticides, and fungicides. nih.govrroij.commdpi.com Its derivatives are prized for their high efficacy, diverse modes of action, and the potential for structural modification to fine-tune activity and selectivity.

Phenylpyrazole derivatives are a significant class of herbicides. rsc.orgnih.gov Many of these compounds function by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants. rsc.org The inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that disrupt cell membranes, leading to rapid weed death. rsc.org

The herbicidal activity of phenylpyrazoles is highly dependent on the substitution patterns on both the pyrazole and phenyl rings. For instance, studies on novel phenylpyrazole derivatives have shown that specific substitutions can lead to high herbicidal properties against weeds like Amaranthus retroflexus. rsc.orgrsc.org Research on other pyrazole-containing compounds demonstrated moderate to excellent post-emergence herbicidal activities against various weeds, including Digitaria sanguinalis and Setaria viridis. bohrium.com Given that 3-(3,5-Dimethyl-2-hydroxyphenyl)pyrazole possesses the core phenylpyrazole structure, it is a candidate for herbicidal activity, although its specific efficacy would require empirical testing.

The pyrazole scaffold is integral to many commercial insecticides and fungicides. mdpi.comresearchgate.net For example, pyrazole amides are known to be effective insecticides. mdpi.com The mechanism of action for many pyrazole-based insecticides involves the disruption of the insect's nervous system or mitochondrial respiration. bohrium.com Similarly, numerous pyrazole derivatives have been developed as potent fungicides, with commercial products like Bixafen and Pyraclostrobin being prominent examples. nih.govnih.gov These fungicides often act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.

Research into novel pyrazole derivatives continues to yield compounds with significant bioactivity. For instance, combining pyrazolyl and polyfluoro-substituted phenyl groups has led to new diamide (B1670390) compounds with notable fungicidal and insecticidal properties. nih.gov Fluorinated pyrazole aldehydes have also shown promise against various phytopathogenic fungi. mdpi.com The introduction of halopyrazole groups to natural products like matrine (B1676216) has been shown to significantly enhance insecticidal and fungicidal effects. mdpi.com The this compound structure, therefore, serves as a promising backbone for the development of novel pesticides, with its hydroxyl and methyl groups offering sites for further functionalization to optimize biological activity.

Coordination Chemistry and Ligand Design

Pyrazole derivatives are exceptionally versatile ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms, which can coordinate to metal ions in various modes. researchgate.netresearchgate.netacs.org The specific structure of this compound, featuring a pyrazole ring and a hydroxyl group on the adjacent phenyl ring, makes it a potentially strong chelating ligand.

The N-donor atoms of the pyrazole ring and the O-donor from the phenolic hydroxyl group can form a stable chelate ring with a metal center. This bidentate N,O-coordination is a common and effective binding motif. The resulting metal complexes have applications in catalysis, materials science, and as models for bioinorganic systems. nih.gov For example, complexes of cobalt, nickel, and copper with various pyrazole-derived ligands have been synthesized and studied for their unique properties and potential applications. repec.orgbohrium.com The 3,5-dimethyl substitution on the pyrazole ring can influence the steric and electronic properties of the resulting metal complexes, affecting their stability and reactivity. dnu.dp.ua The development of coordination complexes with pyrazole-based ligands is an active area of research, with potential uses as antibacterial and antifungal agents. nih.gov

Role in Materials Science (e.g., Corrosion Inhibition, UV Stabilizers)

The functional groups within this compound suggest its utility in advanced materials applications, particularly as a corrosion inhibitor and a UV stabilizer.

Corrosion Inhibition: Organic compounds containing nitrogen and oxygen atoms, especially those with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. researchgate.net Pyrazole derivatives, in particular, have demonstrated significant promise in protecting steel and other metals. nih.govbohrium.com Their mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface. The nitrogen atoms of the pyrazole ring and the π-electrons of the aromatic systems act as adsorption centers, forming a protective barrier that isolates the metal from the corrosive medium. nih.govresearchgate.net This film can block active sites for both anodic metal dissolution and cathodic hydrogen evolution, thus acting as a mixed-type inhibitor. nih.gov The efficiency of these inhibitors often increases with concentration, and studies suggest the adsorption process can involve both physical and chemical interactions with the metal surface. iapchem.org

UV Stabilizers: Compounds containing a 2-(2'-hydroxyphenyl) moiety are well-known for their ability to function as UV stabilizers. acs.org This functionality is present in the target molecule. These compounds protect materials from UV degradation through a mechanism known as excited-state intramolecular proton transfer (ESIPT). sci-hub.sescielo.br Upon absorption of UV radiation, a proton is transferred from the hydroxyl group to a nearby heteroatom (in this case, a pyrazole nitrogen). This process provides an efficient, radiationless pathway for deactivating the excited state and dissipating the absorbed UV energy as heat, thereby preventing photochemical degradation of the host material. sci-hub.se The photostability of 3- and 5-(2'-hydroxyphenyl)pyrazoles has been studied, confirming their potential in this application, with some derivatives showing even greater stability than commercial stabilizers like Tinuvin P. sci-hub.se

Emerging Research Areas for Pyrazole-Based Compounds

The field of pyrazole chemistry is dynamic, with numerous emerging applications beyond traditional uses. mdpi.comdoaj.orgnumberanalytics.com

Medicinal Chemistry: Pyrazole derivatives are privileged scaffolds in drug discovery, with applications as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govnih.gov Current research focuses on designing pyrazole-based molecules for treating neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov

Materials Science: Pyrazoles are being incorporated into advanced materials. Their unique photophysical properties are being harnessed to develop fluorescent sensors and organic light-emitting diodes (OLEDs). mdpi.com They are also used as building blocks for polymers and metal-organic frameworks (MOFs).

Synthetic Methodologies: There is a strong focus on developing green and efficient synthetic routes to access functionalized pyrazoles. ias.ac.inmdpi.com This includes microwave-assisted synthesis, multi-component reactions, and the use of novel catalytic systems to improve yields and regioselectivity, which has historically been a challenge. nih.govmdpi.com

Challenges and Opportunities in Pyrazole Research

Despite the broad utility of pyrazole compounds, researchers face several challenges and have numerous opportunities for innovation.

Challenges:

Synthesis: A primary challenge in pyrazole synthesis is controlling regioselectivity, especially when using unsymmetrical starting materials, which can lead to mixtures of isomers that are difficult to separate. nih.govmdpi.com Developing cost-effective and environmentally friendly ("green") synthetic methods remains a priority. ias.ac.in

Resistance: In agrochemical applications, the development of resistance by weeds, pests, and fungi to existing pyrazole-based products necessitates the continuous design and development of new derivatives with novel modes of action. rsc.org

Toxicity and Environmental Impact: For any new compound intended for widespread use, a thorough evaluation of its toxicological profile and environmental persistence is crucial.

Opportunities:

Drug Discovery: The structural versatility of the pyrazole scaffold provides vast opportunities for creating large libraries of compounds for high-throughput screening against a wide range of biological targets. nih.govresearchgate.net The ability to fine-tune steric and electronic properties allows for the rational design of highly potent and selective drugs.

Sustainable Agriculture: There is a significant opportunity to develop new pyrazole-based agrochemicals that are more potent, selective, and environmentally benign. researchgate.net This includes creating pesticides that are effective at lower application rates and are safer for non-target organisms.

Advanced Materials: The unique coordination and photophysical properties of pyrazoles can be further exploited to create novel functional materials, including catalysts, sensors, and components for electronic devices. rroij.commdpi.com

Q & A

Q. What are the common synthetic routes for 3-(3,5-Dimethyl-2-hydroxyphenyl)pyrazole?

The compound is typically synthesized via condensation reactions. For example, aryl hydrazides and α,β-unsaturated ketones are condensed in the presence of acetic acid under conventional heating. The reaction is monitored using thin-layer chromatography (TLC), and purification is achieved via column chromatography with silica gel. Key intermediates are characterized by IR and NMR spectroscopy to confirm structural integrity .

Q. What spectroscopic techniques are employed to characterize this compound?

- IR Spectroscopy : Stretching vibrations for functional groups (e.g., C=N at 1598–1620 cm⁻¹, NH₂ at ~3456 cm⁻¹) confirm the pyrazole ring formation .

- ¹H NMR : Distinct signals include doublets for CH₂ protons in the pyrazole ring (3.09–3.74 ppm) and aromatic protons as multiplet peaks (6.5–8.0 ppm). NH₂ protons appear as singlets near 5.42–5.90 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate the molecular formula (e.g., m/z 208.14 for derivatives) .

Q. Table 1: Key Spectral Data

| Technique | Observed Signals/Peaks | Functional Group/Assignment |

|---|---|---|

| IR | 1598–1620 cm⁻¹, 3456 cm⁻¹ | C=N stretching, NH₂ vibration |

| ¹H NMR | 3.09–3.74 ppm (CH₂), 5.42–5.90 ppm | Pyrazole CH₂, NH₂ protons |

| LC-MS | m/z 208.14 | Molecular ion peak |

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine its crystal structure?

SC-XRD analysis involves growing high-quality crystals via slow evaporation. Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K. The SHELX suite refines the structure, with parameters like R factor (<0.05) and data-to-parameter ratio (>13:1) ensuring accuracy. Hydrogen bonding and π-π stacking interactions are analyzed using Mercury software .

Q. Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Temperature (K) | 298 |

| R factor | 0.050 |

| wR factor | 0.159 |

| Data/Parameter Ratio | 13.1 |

| CCDC Deposition No. | To be assigned |

Q. What role does this compound play in coordination chemistry?

The pyrazole moiety acts as a ditopic ligand, coordinating with transition metals (e.g., Cd²⁺, Mg²⁺) to form bimetallic polymers. For example, 3-(3,5-Dimethyl-pyrazol-4-yl)pentane-2,4-dione bridges metal centers via its keto and pyrazole groups, enabling applications in catalysis or materials science. Stability of these complexes is assessed via thermogravimetric analysis (TGA) .

Q. How are structure-activity relationships (SARs) analyzed for derivatives?

SAR studies involve synthesizing analogs with substituents at the hydroxyl or methyl groups. Biological assays (e.g., anti-inflammatory activity via peroxiredoxin 5 inhibition) are paired with molecular docking (AutoDock Vina) to correlate structural features (e.g., electron-withdrawing groups) with activity. ADMET predictions (SwissADME) guide optimization .

Methodological Considerations

Q. How are contradictions in spectral data resolved during characterization?

Discrepancies between theoretical and observed spectra (e.g., unexpected splitting in NMR) are addressed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.